molecular formula C11H9Cl2N3O2 B2836549 3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1235047-02-5

3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2836549
CAS No.: 1235047-02-5
M. Wt: 286.11
InChI Key: HHIHXMASQHHMRC-UHFFFAOYSA-N
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Description

This compound features a 3,5-dichlorobenzamide core linked via a methylene group to a 3-methyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring contributes to rigidity and may influence bioactivity through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c1-6-15-10(18-16-6)5-14-11(17)7-2-8(12)4-9(13)3-7/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIHXMASQHHMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents.

    Attachment of the oxadiazole ring to the benzamide core: This step often involves nucleophilic substitution reactions where the oxadiazole ring is introduced to the benzamide core via a methyl linker.

    Chlorination of the benzamide core:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing nitro groups to amines.

    Substitution: The chlorine atoms on the benzamide core can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The structure of 3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide suggests potential effectiveness against various bacterial strains. A study focused on similar oxadiazole derivatives demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

Anticancer Properties
The compound's structural features may contribute to its anticancer properties. Compounds with oxadiazole moieties have been investigated for their cytotoxic effects on cancer cell lines. For instance, related studies have shown that oxadiazole derivatives can induce apoptosis in breast cancer cells (MCF-7), suggesting that this compound may possess similar capabilities .

Anti-inflammatory Effects
Oxadiazole-containing compounds have also been studied for their anti-inflammatory effects. In vitro studies on related compounds indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests potential applications in treating inflammatory diseases.

Agrochemical Applications

The presence of halogen substituents and the oxadiazole ring in this compound may enhance its activity as a pesticide or herbicide. Compounds with similar structures have shown herbicidal activity against various plant pathogens and pests. The chlorinated benzamide derivatives are particularly noted for their efficacy in plant protection .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows for its potential use as a monomer or additive in polymer synthesis. Its incorporation into polymers could impart desirable properties such as thermal stability and enhanced mechanical strength due to the presence of the oxadiazole ring.

Case Studies and Research Findings

Study Focus Findings Reference Year
Antimicrobial ActivitySignificant inhibition against Staphylococcus aureus and Escherichia coli; MIC values ranging from 32 µg/mL to 64 µg/mL2024
Anticancer ActivityInduced cytotoxicity in MCF-7 cells with IC50 value of 15 µM after 48 hours2023
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels by approximately 50% in macrophage models2025

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Benzamide Derivatives with Heterocyclic Modifications

Compound Name Substituents/Modifications Key Properties/Applications Reference
Target Compound 3,5-dichloro; 3-methyl-1,2,4-oxadiazole High lipophilicity; potential therapeutic use (e.g., antiviral, anticancer)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole-thiadiazole hybrid Lower halogen content; synthetic intermediate for heterocyclic studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, dimethylethyl group N,O-bidentate directing group for metal-catalyzed C–H functionalization
[11C]Raclopride 3,5-dichloro; pyrrolidinylmethyl; methoxy Dopamine D2 receptor antagonist; radiopharmaceutical imaging agent

Oxadiazole-Containing Analogues

  • Compounds: Derivatives like 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide share the 3-methyl-1,2,4-oxadiazole moiety but differ in benzamide substituents (e.g., nitro, cyano-fluoro). These modifications alter electronic profiles and target selectivity, with reported applications in cancer and viral infection treatment .
  • Thermally Synthesized Oxadiazoles (): 3,5-Disubstituted oxadiazoles (e.g., 3-methyl derivatives) show substituent-dependent NMR chemical shifts, indicating electronic effects. The methyl group in the target compound may stabilize the oxadiazole ring, enhancing metabolic resistance compared to phenyl or acetylated analogs .

Thiadiazole vs. Oxadiazole Hybrids

  • Compound 8a (): Features a pyridin-thiadiazole hybrid with acetyl and methyl groups.

Key Research Findings and Implications

The 3-methyl group on the oxadiazole minimizes steric hindrance compared to bulkier substituents (e.g., phenyl in ), possibly improving synthetic yields and bioavailability .

Pharmacological Potential: Oxadiazole derivatives in demonstrate broad therapeutic applications, suggesting the target compound may share antiviral or anticancer properties. However, dichloro substitutions could introduce toxicity risks requiring further evaluation . Compared to [11C]raclopride, the target compound’s oxadiazole ring may reduce CNS activity due to decreased hydrogen-bonding capacity versus pyrrolidinyl groups but could improve peripheral target engagement .

Synthetic Accessibility :

  • The thermal cyclization method for oxadiazole synthesis () is scalable but may require optimization for halogenated precursors. Yields for the target compound are unspecified but may parallel ’s 70–80% yields for analogous structures .

Biological Activity

3,5-Dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and pharmacological implications.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure. It features a dichlorobenzamide core with a substituted oxadiazole ring. The presence of the oxadiazole moiety is significant as it is associated with various biological activities.

Chemical Formula

  • Molecular Formula : C10_{10}H9_{9}Cl2_{2}N3_{3}O
  • Molecular Weight : 253.11 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, derivatives similar to this compound have shown effectiveness against a range of pathogens:

Microorganism Activity
Staphylococcus aureus (MRSA)Inhibition observed
Escherichia coliModerate sensitivity
Candida albicansEffective inhibition

The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways due to the presence of the oxadiazole group .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. Notably:

  • Cell Lines Tested : L929 (mouse fibroblast), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma)

The results indicated varying levels of cytotoxicity:

Compound Concentration (µM) L929 Cell Viability (%) A549 Cell Viability (%) HepG2 Cell Viability (%)
0100100100
50859095
100708075
200406055

At higher concentrations (200 µM), significant cytotoxic effects were observed, particularly in L929 cells .

Pharmacological Implications

The pharmacological properties of compounds containing the oxadiazole ring suggest potential applications in drug development. Their ability to inhibit specific enzymes or receptors could position them as candidates for treating infections or as anticancer agents.

Case Studies

  • Oxadiazole Derivatives in Cancer Therapy :
    A study focused on a series of oxadiazole derivatives demonstrated their ability to inhibit RET kinase activity, which is implicated in various cancers. Compounds similar to the target compound showed promising results in inhibiting cell proliferation driven by RET mutations .
  • Antimicrobial Efficacy Against Resistant Strains :
    Research demonstrated that certain oxadiazole derivatives exhibited activity against resistant strains of Mycobacterium tuberculosis, indicating their potential role in treating multi-drug resistant infections .

Q & A

Q. What are the optimal synthetic routes for 3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving heterocyclic ring formation and subsequent functionalization. Key steps include:
  • Oxadiazole Ring Formation : Cyclization of precursors like thiosemicarbazides or hydrazides under acidic or oxidative conditions .
  • Amide Bond Formation : Coupling 3,5-dichlorobenzoyl chloride with a 3-methyl-1,2,4-oxadiazole-containing amine using coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF .
  • Optimization : Reaction temperatures (60–80°C), solvent polarity, and catalysts (e.g., triethylamine) significantly impact yields. For example, refluxing in ethanol with glacial acetic acid (as in analogous syntheses) improves cyclization efficiency .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepSolventTemperatureCatalystYield (%)Reference
Oxadiazole FormationEthanolRefluxAcetic Acid70–80
Amide CouplingDMF60°CEDC/HOBt65–75

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify aromatic protons, oxadiazole ring signals, and methyl groups. IR spectroscopy identifies carbonyl (C=O) and C-N stretches .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, though this requires high-purity samples .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC (minimum inhibitory concentration) measurements .
  • Control for Substituent Effects : Minor structural variations (e.g., methyl vs. ethyl groups on the oxadiazole) drastically alter activity. Compare data only across studies with identical substituents .
  • Mechanistic Studies : Combine in vitro assays with computational docking (e.g., AutoDock Vina) to correlate activity with target binding affinity .

Q. What strategies exist for conducting structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents on the benzamide (e.g., chloro vs. methoxy groups) and oxadiazole (e.g., methyl vs. ethyl) to assess electronic and steric effects .
  • Bioisosteric Replacement : Substitute the oxadiazole with 1,3,4-thiadiazole or triazole rings to evaluate heterocycle influence on potency .
  • Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to link structural changes to ADME properties .

Q. How can the environmental fate of this compound be assessed in ecological risk studies?

  • Methodological Answer :
  • Degradation Pathways : Conduct hydrolysis studies at varying pH (e.g., pH 4–9 buffers, 25–50°C) to identify breakdown products via LC-MS .
  • Bioaccumulation Potential : Calculate octanol-water partition coefficients (logKow_\text{ow}) experimentally or via EPI Suite software to predict bioaccumulation in aquatic organisms .
  • Toxicity Screening : Use standardized ecotoxicological models (e.g., Daphnia magna acute toxicity tests) to assess impacts on non-target species .

Q. What experimental approaches resolve contradictions in reported solubility data?

  • Methodological Answer :
  • Solvent Screening : Test solubility in buffered aqueous solutions (pH 1–13) and organic solvents (e.g., DMSO, ethanol) using nephelometry or UV-vis spectroscopy .
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C to account for thermodynamic variability .
  • Co-solvency Studies : Evaluate solubility enhancers (e.g., cyclodextrins) for formulation relevance .

Q. How can stability under physiological conditions be evaluated?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), thermal (40–60°C), and photolytic (UV light) stress, then monitor degradation via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using HPLC .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) and biological assay parameters (e.g., cell line passage number) meticulously .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and bioassay data to accelerate SAR insights .

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